molecular formula C6H6N2O3S B15308540 5-Acetyl-2-amino-4-thiazolecarboxylic acid

5-Acetyl-2-amino-4-thiazolecarboxylic acid

Cat. No.: B15308540
M. Wt: 186.19 g/mol
InChI Key: REFOYZVBVVIDHA-UHFFFAOYSA-N
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Description

5-Acetyl-2-amino-1,3-thiazole-4-carboxylic acid is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-acetyl-2-amino-1,3-thiazole-4-carboxylic acid typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . Another method involves the reaction of methyl chloroacrylate with thiourea .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 5-Acetyl-2-amino-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the thiazole ring.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

5-Acetyl-2-amino-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-acetyl-2-amino-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Uniqueness: 5-Acetyl-2-amino-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl and carboxylic acid groups provide additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C6H6N2O3S

Molecular Weight

186.19 g/mol

IUPAC Name

5-acetyl-2-amino-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C6H6N2O3S/c1-2(9)4-3(5(10)11)8-6(7)12-4/h1H3,(H2,7,8)(H,10,11)

InChI Key

REFOYZVBVVIDHA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C(S1)N)C(=O)O

Origin of Product

United States

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